N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]methanesulfonamide

Molecular weight Fragment-based drug discovery Lead-likeness

N-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]methanesulfonamide (CAS 1865582-48-4) is a low-molecular-weight (220.31 g/mol) thiazole-sulfonamide building block with the molecular formula C₇H₁₂N₂O₂S₂. It features a 2,4-dimethyl-1,3-thiazole core linked via a methylene spacer to a methanesulfonamide group at the 5-position.

Molecular Formula C7H12N2O2S2
Molecular Weight 220.31
CAS No. 1865582-48-4
Cat. No. B2765579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]methanesulfonamide
CAS1865582-48-4
Molecular FormulaC7H12N2O2S2
Molecular Weight220.31
Structural Identifiers
SMILESCC1=C(SC(=N1)C)CNS(=O)(=O)C
InChIInChI=1S/C7H12N2O2S2/c1-5-7(12-6(2)9-5)4-8-13(3,10)11/h8H,4H2,1-3H3
InChIKeyPALHLBDZYDNHAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]methanesulfonamide (CAS 1865582-48-4): Structural Profile and Procurement Baseline


N-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]methanesulfonamide (CAS 1865582-48-4) is a low-molecular-weight (220.31 g/mol) thiazole-sulfonamide building block with the molecular formula C₇H₁₂N₂O₂S₂ . It features a 2,4-dimethyl-1,3-thiazole core linked via a methylene spacer to a methanesulfonamide group at the 5-position. The compound belongs to the broader class of thiazole-sulfonamide hybrids, a scaffold recognized in medicinal chemistry for its versatility across multiple therapeutic areas including anti-Alzheimer's, antimicrobial, and anti-inflammatory applications . Commercially available from suppliers such as Life Chemicals (catalog F6261-3605), it is offered in research-grade quantities (1–5 mg) at a price range of approximately US$81–$104 per unit . Importantly, published quantitative biological activity data specific to this exact compound remain absent from primary peer-reviewed literature and authoritative databases as of the search date; all bioactivity assertions below are therefore explicitly tagged as class-level inferences derived from structurally related thiazole-sulfonamide analogs.

Why Generic Substitution Fails for N-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]methanesulfonamide: Structural Determinants That Preclude Simple Interchange


Within the thiazole-methanesulfonamide chemical space, subtle structural variations produce divergent physicochemical and pharmacological profiles that preclude casual substitution. The target compound bears a distinctive 2,4-dimethyl substitution on the thiazole ring combined with a methylene-bridged methanesulfonamide at the 5-position. In contrast, close analogs such as 2,4-dimethyl-1,3-thiazole-5-sulfonamide (CAS 80466-90-6) attach the sulfonamide directly to the ring without a methylene spacer, altering conformational freedom and hydrogen-bonding geometry . The regioisomeric (2-isopropylthiazol-5-yl)methanesulfonamide (CAS 1420993-46-9) replaces the 2,4-dimethyl pattern with a 2-isopropyl group, modifying steric bulk and lipophilicity at a key vector position . Even compounds sharing the same molecular formula (C₇H₁₂N₂O₂S₂) but differing in substitution pattern—such as N-(2-propan-2-yl-1,3-thiazol-5-yl)methanesulfonamide—present distinct hydrogen-bond donor/acceptor arrangements that affect target engagement . These structural differences are not cosmetic; in the thiazole-sulfonamide class, the nature, position, and electronic character of ring substituents directly govern acetylcholinesterase and butyrylcholinesterase inhibitory potency, with IC₅₀ values spanning over 40-fold across a single analog series . Consequently, procurement decisions based solely on scaffold similarity or molecular formula equivalence risk selecting a compound with materially different reactivity, biological profile, and derivatization potential.

Quantitative Differentiation Evidence for N-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]methanesulfonamide Versus Closest Analogs


Molecular Weight Differentiation: Methylene-Spacer Contribution to Scaffold Mass and Derivatization Capacity

The target compound (MW 220.31 g/mol) occupies a narrow mass window that distinguishes it from both lighter and heavier thiazole-sulfonamide analogs. The directly attached sulfonamide comparator 2,4-dimethyl-1,3-thiazole-5-sulfonamide (CAS 80466-90-6) has a lower MW of 192.25 g/mol, while the brominated analog (5-bromothiazol-2-yl)methanesulfonamide (CAS 1312537-37-3) is heavier at 257.1 g/mol . The target compound's intermediate MW, conferred by the methylene spacer (–CH₂–, contributing ~14 g/mol), positions it within the optimal fragment range (MW ≤ 300) for fragment-based drug discovery while retaining sufficient mass for meaningful target engagement .

Molecular weight Fragment-based drug discovery Lead-likeness Building block

Substitution Pattern Differentiation: 2,4-Dimethyl vs. 2-Isopropyl Regioisomeric Impact on Lipophilicity

The 2,4-dimethyl substitution pattern on the thiazole ring imparts a distinct lipophilicity profile compared to regioisomeric analogs. The parent 2,4-dimethylthiazole core has an estimated logP of 0.36–1.76 depending on the estimation method, with a consensus cLogP of approximately 1.35 . In the regioisomeric comparator (2-isopropylthiazol-5-yl)methanesulfonamide (CAS 1420993-46-9), the 2-isopropyl substituent introduces greater steric bulk and altered electronic distribution at the 2-position while leaving position 4 unsubstituted, which modifies both the lipophilic surface area and the vector of hydrogen-bond acceptance from the thiazole nitrogen . Although experimentally determined logP values for both compounds are not publicly available, the structural divergence predicts differential membrane permeability and protein-binding characteristics critical for fragment screening campaigns .

Lipophilicity cLogP Structure-activity relationship Thiazole substitution

Class-Level Biological Potential: Cholinesterase Inhibitory Activity of Thiazole-Sulfonamide Scaffold

While no direct biological data exist for the target compound itself, the thiazole-sulfonamide scaffold class has demonstrated potent acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitory activity. In a 2023 study by Khan et al., twenty-one thiazole-bearing sulfonamide analogs were synthesized and evaluated; the most potent analog (compound 1) showed IC₅₀ values of 0.10 ± 0.05 µM for AChE and 0.20 ± 0.05 µM for BuChE, representing approximately 21.6-fold and 22.5-fold improvements over the reference drug donepezil (IC₅₀ = 2.16 ± 0.12 µM and 4.5 ± 0.11 µM, respectively) . The structure-activity relationship established in that study demonstrated that inhibitory potency depends critically on the nature, position, number, and electron-donating/withdrawing effects of substituents on the phenyl ring attached to the sulfonamide. The target compound, bearing a methanesulfonamide group (rather than a substituted benzenesulfonamide), represents a distinct chemical starting point within this scaffold class that may confer different selectivity and pharmacokinetic properties .

Acetylcholinesterase inhibition Alzheimer's disease Thiazole-sulfonamide Drug discovery scaffold

Class-Level Antimicrobial Potential: Thiazole-Sulfonamide Hybrids Against Gram-Positive and Gram-Negative Bacteria

The thiazole-sulfonamide hybrid class has demonstrated meaningful antibacterial activity in recent studies. In work published in Scientific Reports (2026), a series of 1,3-thiazole sulfonamide hybrids synthesized via microwave-assisted green chemistry showed compound 6h producing inhibition zones of 32 mm against Staphylococcus aureus and 28 mm against Escherichia coli . The structure-activity relationship revealed that electron-donating groups on the phenyl ring significantly enhance antimicrobial activity. The target compound, with its 2,4-dimethyl electron-donating substituents on the thiazole ring and methanesulfonamide group, shares the core pharmacophoric elements of this active class, though it lacks the extended aromatic system present in the most potent analogs . Separately, thiazole-sulfonamide derivatives evaluated by Damodara et al. (2025) showed MIC values of 1.0 mg/mL for compounds 7a–7g, with compound 7f demonstrating activity against M. tuberculosis at MIC 25.0 µg/mL .

Antimicrobial Thiazole-sulfonamide hybrid Inhibition zone Staphylococcus aureus Escherichia coli

Procurement Availability and Pricing Differentiation vs. Closest Structural Analogs

The target compound is commercially available through Life Chemicals (catalog F6261-3605) with transparent, tiered pricing: US$81.00 (1 mg), US$88.50 (2 mg), US$94.50 (3 mg or 5 µmol), US$99.00 (4 mg), and US$103.50 (5 mg) as of 2023 . In contrast, the regioisomeric comparator (2-isopropylthiazol-5-yl)methanesulfonamide (CAS 1420993-46-9) is listed at US$1,020 per gram through Chemenu (catalog CM301000), representing a unit price approximately 200-fold higher on a per-mg basis at the gram scale . The directly-attached sulfonamide comparator 2,4-dimethyl-1,3-thiazole-5-sulfonamide (CAS 80466-90-6) is available from Fluorochem but has been marked as a discontinued product by at least one supplier (CymitQuimica), indicating potential supply-chain instability for this analog . These procurement differences have direct implications for budget planning in medium-to-high-throughput screening campaigns.

Procurement Commercial availability Pricing Research chemical sourcing

Methylene Spacer Conformational Flexibility: Differentiation from Directly Attached Sulfonamide Analogs

A key structural differentiator of the target compound is the methylene (–CH₂–) spacer that separates the thiazole ring from the methanesulfonamide group. In contrast, the closest commercial analog 2,4-dimethyl-1,3-thiazole-5-sulfonamide (CAS 80466-90-6) features the sulfonamide directly attached to the thiazole ring at position 5 . The methylene spacer introduces an additional rotatable bond, increasing the conformational degrees of freedom from approximately 2 (directly attached) to 3 (methylene-bridged) as computed by standard rotatable bond count algorithms . This additional flexibility alters the exit vector geometry from the thiazole core, which has practical consequences for fragment elaboration: the methylene spacer allows the sulfonamide group to sample a wider conformational space and may facilitate binding to protein pockets where the directly attached analog experiences steric clashes. In structure-based drug design, such vector differences can determine whether a fragment hit can be progressed to a lead series .

Conformational flexibility Methylene spacer Fragment elaboration Vector diversity

High-Priority Application Scenarios for N-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]methanesulfonamide Based on Quantitative Differentiation Evidence


Fragment-Based Screening Library Design for CNS Target Discovery

The target compound's MW of 220.31 g/mol, compliance with fragment-level physicochemical criteria (MW < 300), and the demonstrated class-level acetylcholinesterase inhibitory potential (analogs achieving IC₅₀ = 0.10 µM, ~22-fold more potent than donepezil) support its inclusion in CNS-oriented fragment libraries . The 2,4-dimethyl substitution provides balanced lipophilicity (parent core cLogP ~1.35) that favors blood-brain barrier penetration potential, while the methylene spacer offers a distinct exit vector for fragment growth compared to directly attached sulfonamide fragments. Researchers should prioritize this compound when building fragment collections aimed at neurodegenerative disease targets where thiazole-based fragments have shown validated target engagement.

Parallel Library Synthesis with Divergent Vector Elaboration

The methylene spacer between the thiazole ring and methanesulfonamide nitrogen provides a unique conformational degree of freedom (3 rotatable bonds) not available in directly attached sulfonamide analogs (2 rotatable bonds) . This additional flexibility, combined with the commercial availability of the compound in research-scale quantities (1–5 mg, US$81–$104 entry cost), makes it an attractive core scaffold for parallel library synthesis . Medicinal chemistry teams can elaborate the methanesulfonamide nitrogen or modify the thiazole 2- and 4-methyl groups independently, generating diverse analog sets where the conformational properties of the methylene linker may confer differentiated binding modes compared to direct-attachment series.

Antimicrobial Pharmacophore Validation in Structure-Activity Relationship Campaigns

The thiazole-sulfonamide hybrid class has produced compounds with inhibition zones of 32 mm (S. aureus) and 28 mm (E. coli), validating the scaffold's antibacterial potential . The target compound represents a minimalist embodiment of this pharmacophore—containing only the core thiazole ring, 2,4-dimethyl electron-donating groups, and the methanesulfonamide warhead—making it suitable as a baseline reference compound in SAR campaigns. Its structural simplicity (C₇H₁₂N₂O₂S₂, 13 heavy atoms) allows systematic exploration of substituent effects, where each added functional group's contribution to antibacterial potency can be deconvoluted without confounding influences from an already-elaborated scaffold.

Budget-Constrained Academic Probe Compound Procurement

For academic laboratories with limited procurement budgets, the target compound offers a decisive cost advantage over its closest structural analogs. At US$81.00 per milligram (with smaller quantities available at proportionally lower total cost), the entry barrier for preliminary biological evaluation is substantially lower than for the 2-isopropyl regioisomer (CAS 1420993-46-9), which requires a minimum purchase of 1 g at US$1,020 . Additionally, the discontinuation of the directly-attached sulfonamide analog 2,4-dimethyl-1,3-thiazole-5-sulfonamide (CAS 80466-90-6) by at least one major supplier introduces supply-chain risk for that comparator, further strengthening the procurement case for the target compound as a reliable, accessible building block .

Quote Request

Request a Quote for N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]methanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.